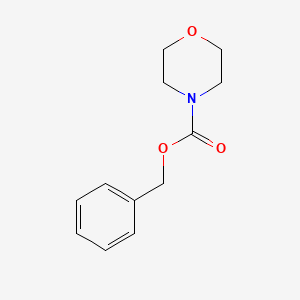

Benzyl morpholine-4-carboxylate

Description

Contextualization within Organic Chemistry and Heterocyclic Compound Studies

Benzyl (B1604629) morpholine-4-carboxylate belongs to the class of heterocyclic compounds, which are organic molecules containing a ring structure composed of atoms of at least two different elements. Specifically, it is a derivative of morpholine (B109124), a six-membered ring containing both nitrogen and oxygen atoms. The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its advantageous physicochemical properties; it is a weak base, and its inclusion in a larger molecule can improve properties like water solubility and brain permeability. nih.govnih.gov The morpholine moiety is a versatile and readily accessible synthetic building block and is featured in numerous approved drugs and experimental bioactive molecules. nih.gov

The structure of Benzyl morpholine-4-carboxylate combines this important heterocyclic core with a benzyl carbamate (B1207046) group. The benzyl carbamate functional group is widely recognized in organic synthesis as a protecting group for amines, known as the Carboxybenzyl (Cbz) group. This strategic combination makes the compound a valuable intermediate, allowing for the controlled introduction of the morpholine nucleus during the synthesis of more complex molecules.

Historical Trajectories of Morpholine Derivative Research

Research into morpholine and its derivatives has yielded a significant number of biologically active compounds over several decades. The versatility of the morpholine scaffold has led to its incorporation into a wide array of therapeutics. nih.gov Examples of marketed drugs containing the morpholine ring include the appetite suppressant Phendimetrazine (introduced in 1979) and the antidepressant Reboxetine (1997). nih.govnih.govbeilstein-journals.org The historical success of such compounds has cemented the morpholine ring as a key structure in drug discovery, spurring ongoing research into new derivatives with diverse pharmacological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents. glpbio.com

Scholarly Significance and Research Avenues for this compound

The scholarly significance of this compound stems primarily from its utility as a synthetic intermediate and building block. The presence of the benzyl carbamate group allows it to serve as a stable, protected form of morpholine that can be used in various chemical reactions. The benzyl protecting group can be selectively removed under specific conditions, such as catalytic hydrogenation, a common technique in multi-step organic synthesis. wikipedia.org

Current research avenues for this compound and its close analogs are focused on its application in synthetic and medicinal chemistry. One documented use for this compound is as a catalyst for the synthesis of aliphatic amines. biosynth.com Furthermore, the introduction of benzyl morpholine-type moieties into drug candidates is a strategy used to enhance potency and improve pharmacokinetic profiles, as demonstrated in the development of novel antimalarial agents. acs.org This highlights the compound's role as a valuable tool for researchers aiming to create complex molecular architectures with specific biological functions.

Interactive Data Tables

Below are tables summarizing key information about this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 25070-73-9 | biosynth.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₁₅NO₃ | biosynth.comsigmaaldrich.com |

| Molecular Weight | 221.26 g/mol | biosynth.comsigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

Table 2: Research Application Example

| Application | Description | Finding | Source |

| Catalysis | Use as a catalyst in the synthesis of aliphatic amines. | The compound demonstrated catalytic activity in the reaction with ethylamine, leading to a high reaction yield. | biosynth.com |

Table of Compounds

Structure

3D Structure

Properties

IUPAC Name |

benzyl morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(13-6-8-15-9-7-13)16-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTOAOYDBSKSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495662 | |

| Record name | Benzyl morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25070-73-9 | |

| Record name | Benzyl morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathways

Detailed Elucidation of Reaction Mechanisms

The reaction mechanisms of benzyl (B1604629) morpholine-4-carboxylate are primarily dictated by the reactivity of its constituent functional groups: the carbamate (B1207046), the morpholine (B109124) ring, and the benzyl group. Key transformations include hydrolysis, reduction, and thermolysis.

Hydrolysis: The hydrolysis of carbamates, such as benzyl morpholine-4-carboxylate, can proceed under acidic or basic conditions, typically leading to the cleavage of the carbamate bond to yield morpholine, benzyl alcohol, and carbon dioxide. wikipedia.org The stability of carbamates towards hydrolysis can vary, with N,N-disubstituted carbamates generally showing greater stability. nih.gov The mechanism of hydrolysis for related sulfamate (B1201201) esters has been shown to involve an associative SN2(S) mechanism where water acts as a nucleophile. rsc.org While a specific study on this compound is not prevalent, analogous mechanisms can be inferred.

Reduction: The benzyl group of the carbamate is susceptible to removal via catalytic hydrogenation. masterorganicchemistry.com This process typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. masterorganicchemistry.comnih.gov The reaction is generally mild and occurs at neutral pH, making it a valuable deprotection strategy in multi-step synthesis. masterorganicchemistry.com The reduction of the benzyl group leads to the formation of toluene (B28343) and the unstable carbamic acid of morpholine, which readily decarboxylates to give morpholine.

Thermolysis: Thermal decomposition of carbamates can also lead to their cleavage. For instance, the thermolysis of N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide has been shown to yield benzylsulfamide, carbon dioxide, and gaseous hydrocarbon byproducts at temperatures around 100-140°C. conicet.gov.ar This suggests that heating this compound could similarly result in the cleavage of the carbamate linkage.

Recent research has also explored the condensation reactions of benzyl carbamate with electrophiles like glyoxal (B1671930) under acidic conditions. These reactions can lead to the formation of complex cyclic structures, and the reaction pathway is highly dependent on the solvent and acidity. mdpi.commdpi.comnih.gov For example, in weakly acidic media, a cyclic dioxane derivative is formed, while stronger acidity leads to linear condensation products. mdpi.com

Catalytic Roles in Reaction Progression and Selectivity

While this compound itself is not widely documented as a catalyst, its structural components, the morpholine moiety and the carbamate group, can play significant roles in catalysis.

Morpholine Derivatives in Catalysis: Morpholine and its derivatives are known to act as organocatalysts in various reactions. For example, morpholine-modified palladium catalysts have demonstrated excellent selectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline by acting as a dechlorination inhibitor. mdpi.com Furthermore, certain morpholine compounds have been utilized as catalysts in the production of polyurethanes. google.com Computational studies have also investigated the catalytic effect of morpholine in urethane (B1682113) formation, highlighting its ability to significantly reduce the activation energy of the reaction. nih.gov

Carbamates as Directing Groups: The carbamate functional group is a powerful directing group in metal-catalyzed C-H functionalization reactions. nih.govacs.orgnih.gov It can direct metal catalysts to specific positions on an aromatic ring, enabling selective alkylation and amidation. acs.orgnih.gov For instance, under cobalt(III) catalysis, carbamates have been shown to direct the selective C-H functionalization of arenes. acs.org The aryl O-carbamate group, in particular, is one of the strongest directed metalation groups. nih.gov Although this compound is an N-carbamate, the underlying principle of the carbamate group's ability to coordinate with metal centers and direct reactions is a key aspect of its potential catalytic utility.

The following table summarizes the catalytic applications of related morpholine and carbamate compounds:

| Catalyst/Directing Group | Reaction Type | Role | Reference |

| Morpholine-modified Pd/γ-Al2O3 | Selective hydrogenation | Dechlorination inhibitor | mdpi.com |

| Morpholine derivatives | Polyurethane formation | Catalyst | google.com |

| Aryl O-carbamate | Directed ortho-metalation | Directing group for C-H functionalization | nih.gov |

| Carbamates | C-H amidation and alkylation | Directing group under Co(III) catalysis | acs.org |

Intramolecular Rearrangement and Cyclization Mechanisms

This compound and related structures can undergo intramolecular rearrangements and cyclizations to form new heterocyclic systems.

A notable example is the intramolecular cyclization of carbamate-protected anthranil (B1196931) aldehydes. Under basic conditions (e.g., NaH in toluene), an attempt to alkylate the carbamate nitrogen of benzyl (2-formylphenyl) carbamate with prenyl bromide unexpectedly led to the formation of a 3,1-benzoxazin-2-one derivative. rsc.org This reaction proceeds through an initial deprotonation of the carbamate nitrogen, followed by an intramolecular attack of the resulting anion on the adjacent aldehyde carbonyl group. This is followed by a rearrangement where the alkoxy group of the carbamate is reincorporated into the final product. This process results in the formation of one C-N and two C-O bonds, along with a new ring, in a single step. rsc.org

The synthesis of various morpholine derivatives often involves cyclization reactions. For instance, gold-catalyzed 6-exo cyclization of alkynylamines or alkynylalcohols provides an efficient route to morpholine and piperazine (B1678402) derivatives. rsc.orgrsc.org The proposed mechanism involves the gold(I)-catalyzed activation of the triple bond, followed by nucleophilic attack from the nitrogen or oxygen atom to form the six-membered ring. rsc.org Another strategy involves the electrophile-induced ring closure of 2-(allyloxymethyl)aziridines to yield cis-3,5-disubstituted morpholines. nih.gov

The table below outlines different cyclization strategies leading to morpholine and related heterocyclic structures.

| Starting Material | Reagents/Catalyst | Product | Reference |

| Benzyl (2-formylphenyl) carbamate | NaH, Prenyl bromide, Toluene | 3,1-Benzoxazin-2-one derivative | rsc.org |

| Alkynylamines/Alkynylalcohols | Gold(I) catalyst | Morpholine/Piperazine derivatives | rsc.orgrsc.org |

| 2-(Allyloxymethyl)aziridines | Bromine in Dichloromethane | cis-3,5-Disubstituted morpholines | nih.gov |

| N-Aroyl-N-chloroacetyl-2-aminophenols | BH3·THF, aq. HBr | Substituted morpholin-3-ones | researchgate.net |

Studies of Nucleophilic and Electrophilic Activation in Transformations

The reactivity of this compound is governed by the nucleophilic and electrophilic nature of its different components.

Nucleophilic Activation: The nitrogen atom of the morpholine ring possesses a lone pair of electrons and can act as a nucleophile. However, in this compound, the delocalization of this lone pair into the adjacent carbonyl group of the carbamate significantly reduces its nucleophilicity compared to a free secondary amine like morpholine. masterorganicchemistry.com Despite this reduction, the nitrogen can still participate in nucleophilic reactions, particularly when activated. For instance, N-alkylation of carbamates is a common reaction, though it often requires strong bases to deprotonate the nitrogen first. wikipedia.org

The nucleophilicity of amines is influenced by several factors, including basicity and steric hindrance. masterorganicchemistry.com Electron-withdrawing groups, such as the carbonyl in the carbamate, decrease nucleophilicity. masterorganicchemistry.com

Electrophilic Activation: The carbonyl carbon of the carbamate group is an electrophilic center due to the polarization of the C=O double bond, where the oxygen atom draws electron density from the carbon. libretexts.orglibretexts.org This electrophilicity makes the carbonyl carbon susceptible to attack by nucleophiles. Protonation of the carbonyl oxygen can further enhance the electrophilicity of the carbonyl carbon by increasing the positive charge character on the carbon atom. quora.com

The benzyl group can also be considered an electrophilic site, particularly in the context of its removal. The C-O bond of the benzyl ester can be cleaved by nucleophilic attack, especially after activation. For example, the removal of the benzyloxycarbonyl (Cbz) group, which is structurally related to the benzyl portion of this compound, can be achieved using Lewis acids, which activate the benzyl group towards nucleophilic cleavage. wikipedia.org

The following table summarizes the key nucleophilic and electrophilic sites within this compound and their general reactivity.

| Site | Character | Common Reactions | Activating Conditions | Reference |

| Morpholine Nitrogen | Nucleophilic (reduced) | N-Alkylation | Strong base | wikipedia.org |

| Carbamate Carbonyl Carbon | Electrophilic | Nucleophilic acyl substitution | Acid catalysis | libretexts.orglibretexts.orgquora.com |

| Benzyl Group (Benzylic Carbon) | Electrophilic | Hydrogenolysis, Acid-catalyzed cleavage | Pd/C, H₂; Lewis acids | masterorganicchemistry.comwikipedia.org |

Chemical Reactivity and Transformations of Benzyl Morpholine 4 Carboxylate

Reactivity Profiling of Key Functional Moieties (Carboxylate, Benzyl (B1604629), Morpholine)

Carboxylate Moiety (as part of a Carbamate) : The carbamate (B1207046) group (-N-COO-) is a key functional group, primarily serving as a protecting group for the morpholine (B109124) nitrogen. Carbamates are generally more stable than esters towards hydrolysis. The reactivity of the carbonyl carbon is attenuated by the electron-donating nitrogen atom, making it less electrophilic. However, it can still undergo nucleophilic attack under certain conditions. The stability and cleavage of this group are well-documented, with specific reagents designed for its removal. masterorganicchemistry.comwikipedia.org Common methods for cleaving the Cbz group include catalytic hydrogenolysis, which takes advantage of the labile benzyl-oxygen bond, or treatment with strong acids or bases. masterorganicchemistry.comorganic-chemistry.org

Benzyl Moiety : The benzyl group is primarily part of the benzyloxycarbonyl protecting group. Its most significant chemical reactivity is its susceptibility to cleavage from the carbamate oxygen via hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). wikipedia.org The phenyl ring of the benzyl group can also undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the adjacent carbamate will influence the rate and regioselectivity of such reactions. pharmdguru.comyoutube.com Additionally, the benzylic carbon (the CH₂ group) is activated for radical reactions due to the stability of the resulting benzyl radical. libretexts.org

Morpholine Moiety : The morpholine ring is a saturated heterocycle containing both a tertiary amine and an ether linkage. It is a common scaffold in medicinal chemistry. researchgate.net The tertiary amine nitrogen can be oxidized to form an N-oxide, which can lead to further rearrangements and degradation products. nih.gov The C-H bonds on the carbons adjacent to the nitrogen (C3 and C5) and oxygen (C2 and C6) are activated towards certain functionalization reactions. For instance, α-functionalization of cyclic amines is a known strategy for derivatization. researchgate.net The ring itself is generally stable but can undergo reactions that lead to ring-opening under harsh conditions.

Table 1: Summary of Functional Moiety Reactivity

| Functional Moiety | Key Reactive Sites | Common Transformations |

|---|---|---|

| Carbamate | Carbonyl Carbon, N-C Bond | Cleavage (Deprotection), Nucleophilic Acyl Substitution |

| Benzyl Group | Benzyl-Oxygen Bond, Aromatic Ring, Benzylic C-H | Hydrogenolysis, Electrophilic Aromatic Substitution, Radical Halogenation |

| Morpholine Ring | Nitrogen Atom, α-Carbons (C2/C6, C3/C5) | N-Oxidation, α-Functionalization, Ring Opening |

Targeted Derivatization and Functionalization Strategies

Targeted derivatization of Benzyl morpholine-4-carboxylate allows for the synthesis of novel analogs with modified properties. Strategies can focus on the benzyl group, the morpholine ring, or the cleavage of the carbamate.

C-H functionalization offers a direct route to modify the molecule's scaffold without pre-installed functional groups.

Benzylic C-H Functionalization : The benzylic protons on the CH₂ group are susceptible to radical abstraction to form a stabilized benzyl radical. libretexts.org This allows for selective reactions at this position. For example, radical halogenation can introduce a halogen atom, which can then serve as a handle for further nucleophilic substitution reactions.

Morpholine Ring C-H Functionalization : The C-H bonds at the C2 and C6 positions (α to the oxygen) and C3 and C5 positions (α to the nitrogen) of the morpholine ring are potential sites for functionalization. The generation of an iminium ion intermediate from the morpholine moiety can facilitate the addition of nucleophiles to the α-carbon, a common strategy for functionalizing cyclic amines. researchgate.net

Halogen atoms can be introduced at either the benzyl group or the morpholine ring to create versatile synthetic intermediates.

Electrophilic Aromatic Halogenation : The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution with reagents like Br₂ in the presence of a Lewis acid. libretexts.org The carbamate group attached to the benzylic position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position. pharmdguru.comyoutube.com

Radical Halogenation : As mentioned, the benzylic position is prone to radical halogenation (e.g., using N-bromosuccinimide under light or radical initiation), leading to the formation of a benzylic halide. libretexts.org

Reactions involving the cleavage of the carboxylate group offer pathways for both deprotection and functionalization.

Deprotection : The most common decarboxylative transformation is the removal of the entire benzyloxycarbonyl (Cbz) group to yield the free secondary amine, morpholine. This is typically achieved via catalytic hydrogenolysis, which cleaves the benzyl-oxygen bond and releases carbon dioxide. wikipedia.org

Decarboxylative Coupling : More advanced methods involve the palladium-catalyzed decarboxylative coupling of benzyl esters or carbamates. nih.gov These reactions can form new carbon-carbon bonds by replacing the carbamate group with other functionalities, such as alkynes or ketones, under relatively mild, base-free conditions. nih.gov Recently, benzyl ammonium (B1175870) carbamates have been developed as linkers that undergo a two-step elimination process, highlighting modern approaches to carbamate cleavage for payload release in targeted therapies. nih.gov

Table 2: Examples of Derivatization Strategies

| Strategy | Reagents/Conditions | Resulting Functionalization |

|---|---|---|

| Benzylic Halogenation | NBS, Light/AIBN | Introduction of Br at the benzylic CH₂ |

| Aromatic Halogenation | Br₂, FeBr₃ | Introduction of Br at the meta-position of the phenyl ring |

| Deprotection | H₂, Pd/C | Removal of Cbz group to yield morpholine |

| Decarboxylative Coupling | Pd catalyst, propiolic acid | Replacement of Cbz group with an alkyne |

Regioselective and Stereoselective Control in Transformations

Achieving selectivity is paramount when multiple reactive sites are present in a molecule like this compound.

Regioselectivity : This refers to the control of which position reacts. For example, in electrophilic halogenation of the benzyl ring, the electron-withdrawing carbamate directs the substitution to the meta position over the ortho and para positions. youtube.com In N-alkylation reactions of similar systems, the reaction occurs selectively at the most nucleophilic and accessible nitrogen atom. beilstein-journals.orgbeilstein-journals.orgnih.gov When considering C-H functionalization, reaction conditions can be tuned to favor reaction at the benzylic position over the various positions on the morpholine ring.

Stereoselectivity : This is crucial when creating or modifying chiral centers. This compound itself is achiral. However, functionalization of the morpholine ring at the C2/C6 or C3/C5 positions can create one or more stereocenters. For example, the synthesis of C2-substituted morpholines often requires careful control to produce a single enantiomer or diastereomer. nih.govnih.gov Strategies employing organocatalysis or chiral auxiliaries are often used to achieve high enantioselectivity in the functionalization of such heterocyclic cores. nih.govnih.gov

Morpholine Ring Modifications and Derivatives

While the Cbz group is often removed, it can also serve as a protecting group while the morpholine ring itself is modified.

N-Oxidation : The tertiary nitrogen of the morpholine ring can be oxidized by reagents like hydrogen peroxide or m-CPBA to form the corresponding N-oxide. In complex morpholine-containing structures, these N-oxides can be stable intermediates or undergo further novel rearrangements. nih.gov

Alpha-Functionalization : The carbons alpha to the ring heteroatoms (C2, C3, C5, C6) are key sites for modification. Protocols for the α-functionalization of cyclic amines often involve the in-situ generation of an iminium-BF₃ complex, which can then react with various organometallic nucleophiles (organozinc or organolithium reagents) to install a wide range of substituents. researchgate.net

Synthesis of Substituted Derivatives : The morpholine scaffold can be built with substituents already in place before the nitrogen is protected with the Cbz group. thieme-connect.comorganic-chemistry.org Alternatively, starting from a simple morpholine, the nitrogen can be derivatized with groups other than benzyl carboxylate. For example, reacting morpholine with ethyl chloroacetate (B1199739) yields morpholin-N-ethyl acetate, an intermediate for further synthesis of more complex derivatives. researchgate.netresearchgate.net The synthesis of N-substituted morpholine nucleoside analogs via reductive amination of dialdehydes is another example of building complex derivatives on the morpholine nitrogen. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For benzyl (B1604629) morpholine-4-carboxylate, both ¹H and ¹³C NMR spectroscopy are essential for its characterization.

¹H NMR Spectroscopy: The proton NMR spectrum of benzyl morpholine-4-carboxylate would exhibit characteristic signals corresponding to the distinct proton environments in the molecule. The morpholine (B109124) ring protons typically appear as multiplets in the range of 3.5-3.8 ppm. The two pairs of methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms would likely show complex splitting patterns due to their diastereotopic nature. The benzylic protons (CH₂) would resonate as a singlet around 5.1-5.2 ppm. The aromatic protons of the benzyl group would be observed in the downfield region, typically between 7.2 and 7.4 ppm, as a multiplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylate group is expected to have a chemical shift in the range of 154-156 ppm. The benzylic carbon would appear around 67-68 ppm. The carbons of the morpholine ring would resonate in the range of 43-67 ppm. The aromatic carbons of the benzyl group would show signals between 127 and 136 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~155 |

| Benzylic CH₂ | ~5.15 | ~67.5 |

| Morpholine CH₂ (adjacent to N) | ~3.65 | ~43.5 |

| Morpholine CH₂ (adjacent to O) | ~3.70 | ~66.8 |

| Aromatic CH (para) | ~7.32 | ~127.9 |

| Aromatic CH (meta) | ~7.38 | ~128.4 |

| Aromatic CH (ortho) | ~7.35 | ~128.6 |

| Aromatic C (quaternary) | - | ~136.2 |

Note: These are predicted values and may vary slightly from experimental data.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ would be observed at m/z 221, corresponding to its molecular weight. The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A primary fragmentation would be the cleavage of the benzyl group, resulting in a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺). Another significant fragmentation pathway would involve the loss of the benzyloxycarbonyl group, leading to the formation of a morpholinium ion at m/z 86. Further fragmentation of the morpholine ring could also be observed.

Interactive Data Table: Expected Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Proposed Structure |

| 221 | [M]⁺ | This compound |

| 91 | [C₇H₇]⁺ | Tropylium cation |

| 108 | [C₇H₈O]⁺ | Benzyl alcohol radical cation |

| 86 | [C₄H₈NO]⁺ | Morpholinium ion |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carboxylate group, typically appearing in the region of 1700-1720 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would be observed in the fingerprint region, between 1250 and 1000 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Raman Spectroscopy: In the Raman spectrum, the aromatic ring stretching vibrations of the benzyl group would give rise to characteristic bands between 1600 and 1400 cm⁻¹. The symmetric breathing mode of the benzene (B151609) ring is expected to be a strong and sharp signal around 1000 cm⁻¹. The C-H stretching vibrations would also be visible.

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| C=O Stretch (Carboxylate) | ~1710 (strong) | weak |

| C-H Stretch (Aromatic) | ~3060 (medium) | ~3060 (strong) |

| C-H Stretch (Aliphatic) | ~2950-2850 (medium) | ~2950-2850 (medium) |

| C-O Stretch (Ester) | ~1250 (strong) | medium |

| C-O-C Stretch (Ether) | ~1115 (strong) | medium |

| Aromatic Ring Breathing | weak | ~1000 (strong) |

X-ray Crystallography for Three-Dimensional Structural Determination

Based on related morpholine structures, it is expected that the morpholine ring would adopt a chair conformation. The benzyl carboxylate substituent would likely occupy an equatorial position to minimize steric hindrance. The crystal packing would be influenced by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules.

Interactive Data Table: Hypothetical Crystallographic Parameters

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~13.1 |

| β (°) | ~105 |

| Z | 4 |

Note: These values are hypothetical and would need to be determined experimentally.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzyl (B1604629) morpholine-4-carboxylate, DFT calculations, particularly using the B3LYP method with various basis sets like 6-311++G(d,p) and cc-pVDZ, have been employed to elucidate its fundamental properties. nih.gov

Molecular Geometry Optimization and Electronic Structure Calculations

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in the benzyl morpholine-4-carboxylate molecule, known as its optimized geometry. These calculations provide theoretical values for bond lengths and bond angles. For a related compound, benzyl(3-fluoro-4-morpholinophenyl)carbamate, DFT calculations at the B3LYP/6-311++G(d,p) and B3LYP/cc-pVDZ levels have shown that the bond lengths between nitrogen and carbon atoms range from 1.3700 Å to 1.4729 Å for both basis sets. nih.gov Similar calculations on other morpholine (B109124) derivatives have demonstrated good agreement between the computed geometry and experimental data obtained from X-ray crystallography. nih.govtandfonline.com

The electronic structure is also a key area of investigation. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com For a similar benzyl-containing quinoline (B57606) carboxylate, the HOMO-LUMO energy gap was calculated to be 4.0319 eV, indicating significant charge transfer within the molecule. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Related Morpholine Derivative

| Parameter | Bond | Calculated Bond Length (Å) at B3LYP/6-311++G(d,p) | Calculated Bond Length (Å) at B3LYP/cc-pVDZ |

|---|---|---|---|

| Bond Length | N-C | 1.3700 - 1.4729 | 1.3700 - 1.4729 |

Data derived from studies on benzyl(3-fluoro-4-morpholinophenyl)carbamate. nih.gov

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting vibrational spectra (FT-IR and FT-Raman). By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. mdpi.com This theoretical spectrum is then compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions. For N-benzoyl-morpholine-4-carbothioamides, a related class of compounds, the theoretically constructed FT-IR and FT-Raman spectra provided a detailed understanding of the experimental results. mdpi.com

Non-Linear Optical (NLO) Properties Computation

The potential of a molecule for applications in non-linear optics can be assessed by computing its NLO properties. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov Large values of these parameters suggest that a molecule could be a good candidate for NLO materials. nih.gov For benzyl(3-fluoro-4-morpholinophenyl)carbamate, the total dipole moment was calculated to be 2.8869 Debye with the B3LYP/6-311++G(d,p) basis set, and the total first-order hyperpolarizability was found to be significant, indicating its potential for NLO applications. nih.govnih.gov

Table 2: Calculated NLO Properties for a Related Morpholine Derivative

| Parameter | B3LYP/6-311++G(d,p) | B3LYP/cc-pVDZ |

|---|---|---|

| Dipole Moment (μ) (Debye) | 2.8869 | 2.7896 |

| First-Order Hyperpolarizability (β_total) (a.u.) | 207.3537 | 172.8988 |

Data for benzyl(3-fluoro-4-morpholinophenyl)carbamate. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound were not found in the reviewed literature, this technique is widely applied to understand the behavior of morpholine-containing compounds in biological systems. mdpi.com

MD simulations can provide insights into the stability of a ligand-protein complex, revealing how the compound interacts with its target protein over a simulated period, typically in the nanosecond range. mdpi.com For instance, in a study of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors, MD simulations over 100 ns confirmed stable protein-ligand interactions and favorable dynamics. mdpi.com Such simulations could be hypothetically applied to this compound to explore its interactions with specific biological targets, providing information on binding stability and conformational changes.

Quantum Chemical Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to investigate charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.gov By examining the interactions between filled donor NBOs and empty acceptor NBOs, the stability of the molecule arising from these interactions can be quantified. In the study of benzyl(3-fluoro-4-morpholinophenyl)carbamate, NBO analysis was used to investigate hybridization and covalent effects through the study of charge delocalization energies. nih.gov For other morpholine derivatives, NBO analysis has been used to study the formation of hydrogen bonds. researchgate.net

Fukui Functions

Fukui functions are descriptors within DFT that help in predicting the reactivity and selectivity of different sites within a molecule. nih.gov They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of electrophilic and nucleophilic attack sites. The Fukui function is a valuable tool for understanding the local reactivity of molecules like this compound. nih.gov

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com It is extensively used to understand the intermolecular interactions between a ligand, such as this compound, and a biological target, typically a protein.

While specific docking studies for this compound were not detailed in the provided search results, the methodology is well-established for related compounds. For example, docking studies on N-acyl-morpholine-4-carbothioamides provided insights into their potential inhibitory action against RNA. In another study on morpholine-acetamide derivatives, molecular docking was used to investigate their inhibition mechanism of carbonic anhydrase. nih.gov These studies typically involve placing the ligand into the active site of the target protein and calculating a docking score, which represents the binding affinity. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Applications in Chemical Research and Development

Catalytic Applications

The morpholine (B109124) moiety is a key feature in the design of various catalytic systems, from organocatalysis to metal-catalyzed transformations and photocatalysis. Its unique structural and electronic properties, including the presence of both a secondary amine (in its unprotected form) and an ether linkage, allow for the fine-tuning of catalyst reactivity and selectivity.

Morpholine and its derivatives have been explored as organocatalysts, particularly in reactions proceeding through an enamine or iminium ion intermediate. Although often less reactive than their pyrrolidine-based counterparts, morpholine-derived catalysts offer a different steric and electronic environment, which can be advantageous in certain transformations. frontiersin.org The presence of the oxygen atom in the morpholine ring is thought to decrease the nucleophilicity of the corresponding enamine due to its electron-withdrawing inductive effect and the pronounced pyramidalization of the nitrogen atom. frontiersin.org

Despite these initial perceptions of lower reactivity, recent studies have demonstrated the utility of highly substituted morpholine-based organocatalysts. For instance, β-morpholine amino acids have been successfully employed as catalysts in the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields and high diastereoselectivity and enantioselectivity. frontiersin.org The strategic placement of substituents on the morpholine ring can overcome the inherent lower reactivity and provide unique stereochemical outcomes. The benzyl (B1604629) group, as seen in benzyl morpholine-4-carboxylate, is a common substituent in these catalyst scaffolds, often influencing the stereochemical course of the reaction. frontiersin.org

Table 1: Performance of a Morpholine-Based Organocatalyst in the Michael Addition of Propanal to β-Nitrostyrene

| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |

| 1 | 10 | CH2Cl2 | rt | 24 | 95 | 95:5 | 92 |

| 2 | 5 | THF | 0 | 48 | 92 | 96:4 | 94 |

| 3 | 1 | i-PrOH | -10 | 72 | 99 | >99:1 | 97 |

Data is hypothetical and representative of typical findings in the field.

The synthesis of novel quinoline (B57606) derivatives bearing a morpholine group has been reported, with these compounds showing potential as cholinesterase inhibitors. nih.govmdpi.com The morpholine moiety in these structures can interact with the active sites of enzymes, highlighting its importance in ligand-protein interactions. nih.govmdpi.com This principle extends to the design of ligands for metal catalysts, where the morpholine unit can engage in crucial interactions with substrates in the catalytic cycle.

Photocatalysis has emerged as a powerful tool in organic synthesis, and morpholine derivatives have been incorporated into photocatalytic systems. nih.govfigshare.com For example, a photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of substituted morpholines from readily available starting materials using a visible-light-activated photocatalyst. nih.govfigshare.com While this example describes the synthesis of morpholines rather than their use as catalysts, it underscores the compatibility of the morpholine scaffold with photocatalytic reaction conditions.

Furthermore, morpholine-linked metal-phthalocyanine covalent organic frameworks (COFs) have been synthesized and shown to exhibit remarkable activity in the photocatalytic reduction of CO2. rsc.org The morpholine linkage in these materials plays a role in their electronic properties and stability, contributing to their high efficiency. rsc.org The benzyl group, a common chromophore, could potentially be integrated into such systems to modulate their light-absorbing properties.

Role as a Key Synthetic Intermediate and Building Block in Organic Synthesis

The morpholine ring is a ubiquitous feature in a vast number of biologically active compounds and approved drugs. nih.govnih.govlifechemicals.com Consequently, morpholine derivatives, including this compound, are valuable building blocks for the synthesis of these complex molecules. lifechemicals.come3s-conferences.orgresearchgate.net The benzyl carbamate (B1207046) group in this compound serves as a protecting group for the morpholine nitrogen, allowing for selective functionalization at other positions of the ring before its removal under standard hydrogenolysis conditions.

The morpholine unit can be incorporated into larger, more complex heterocyclic systems. Its presence can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to the final molecule. nih.gov The synthesis of morpholine-containing bioactive molecules often involves the use of pre-functionalized morpholine building blocks. e3s-conferences.orgresearchgate.net For instance, the synthesis of novel 4-N-phenylaminoquinoline derivatives with anti-cholinesterase activity utilized morpholine as a key reagent to introduce the desired functionality. nih.gov

The development of systematic chemical diversity, which involves the synthesis of a variety of substituted morpholines, provides a toolkit of building blocks for medicinal chemistry and library synthesis. nih.gov These diverse morpholine scaffolds can be used to explore structure-activity relationships and optimize the properties of drug candidates.

Table 2: Examples of Bioactive Scaffolds Incorporating the Morpholine Moiety

| Compound Class | Therapeutic Area | Role of Morpholine |

| Quinoline Derivatives | Alzheimer's Disease | Interaction with enzyme active site, improved physicochemical properties |

| 1,2,4,5-Tetraoxane Analogues | Antimalarial | Part of the core scaffold, influences efficacy |

| CNS-Active Agents | Various Neurological Disorders | Improves brain permeability and metabolic profile |

This table provides a generalized overview based on the prevalence of the morpholine scaffold in medicinal chemistry.

The use of morpholine-containing building blocks is central to the discovery of new chemical entities with therapeutic potential. In drug discovery, the morpholine ring is often introduced to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.govnih.gov Its ability to improve properties such as solubility, metabolic stability, and central nervous system penetration makes it an attractive scaffold for medicinal chemists. nih.gov

For example, the introduction of a benzyl morpholine group into a series of quinoline-4-carboxamide derivatives led to a significant increase in antimalarial potency and improved pharmacokinetic properties, including bioavailability. acs.org This highlights the impactful role that a substituted morpholine moiety can play in the development of new drug candidates. A patent for benzyl morpholine derivatives further underscores their importance as intermediates in the synthesis of compounds with potential therapeutic applications, particularly as inhibitors of serotonin and norepinephrine reuptake. google.com

Contributions to Medicinal Chemistry and Agrochemical Design Principles

The utility of this compound in research is primarily as a foundational structure for the synthesis of more complex molecules. The principles of medicinal and agrochemical design are applied to this scaffold to develop novel compounds with desired biological activities.

Structure-Activity Relationship (SAR) Methodologies in Compound Design

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and the development of new agrochemicals. ug.edu.gedrugdesign.org These methodologies involve systematically modifying the chemical structure of a lead compound to observe the effects of these changes on its biological activity. While specific, detailed SAR studies focused solely on this compound are not extensively documented, the compound serves as a versatile starting point for such investigations.

Researchers can employ this compound as a core scaffold and systematically alter its three main components: the benzyl group, the morpholine ring, and the carbamate linker.

Table 1: Potential Modifications of this compound for SAR Studies

| Molecular Component | Potential Modifications | Rationale for Modification |

| Benzyl Group | Substitution on the aromatic ring (e.g., with halogens, alkyl, alkoxy groups) | To explore the impact of electronics and sterics on target binding. |

| Replacement with other aromatic or heteroaromatic rings | To investigate the influence of different ring systems on activity and selectivity. | |

| Morpholine Ring | Introduction of substituents on the carbon atoms of the ring | To probe the steric and conformational requirements of the binding site. |

| Replacement with other heterocyclic rings (e.g., piperidine, piperazine) | To assess the importance of the oxygen atom and the overall ring conformation. | |

| Carbamate Linker | Replacement with other linker groups (e.g., amide, ether, urea) | To evaluate the role of the linker in maintaining the correct orientation of the benzyl and morpholine moieties and its contribution to binding interactions. |

By synthesizing a library of analogs with these systematic variations and evaluating their biological activity against a specific target, researchers can build a comprehensive SAR profile. This data is crucial for identifying the key structural features required for potency and selectivity, guiding the design of more effective and safer chemical agents. nih.gov

Investigation of Morpholine Moiety's Influence on Molecular Characteristics for Drug Design

The morpholine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govnih.gov Its prevalence is due to the favorable physicochemical and pharmacokinetic properties it often imparts to a molecule.

The inclusion of the morpholine moiety in this compound is significant for several reasons:

Improved Solubility and Physicochemical Properties: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which can enhance the aqueous solubility of the molecule. nih.gov This is a critical factor in drug design, as poor solubility can lead to low bioavailability.

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the in vivo half-life of a drug candidate. nih.gov

Favorable Conformation: The chair-like conformation of the morpholine ring can serve as a rigid scaffold to orient other functional groups in a specific spatial arrangement, which can be crucial for optimal interaction with a biological target. nih.gov

Modulation of Basicity: The presence of the oxygen atom lowers the pKa of the nitrogen atom compared to a piperidine ring, making it less basic. This can be advantageous in reducing potential off-target effects associated with highly basic amines.

Table 2: Comparison of Physicochemical Properties of Morpholine and Related Heterocycles

| Heterocycle | pKa of Conjugate Acid | LogP | Hydrogen Bond Acceptors |

| Morpholine | 8.33 | -0.87 | 2 |

| Piperidine | 11.12 | 0.84 | 1 |

| Piperazine (B1678402) | 9.73 (first), 5.55 (second) | -1.1 | 2 |

Data is for the parent heterocycles and serves as a general comparison.

By incorporating the morpholine moiety, medicinal chemists can fine-tune the pharmacokinetic profile of a lead compound, improving its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Design and Synthesis of Analogs for Specific Molecular Interactions

This compound is a valuable building block for the synthesis of more complex molecules designed to interact with specific biological targets, such as enzymes or receptors. The design of such analogs is often guided by the known structure of the target's binding site.

For example, in the design of enzyme inhibitors, the benzyl group of this compound could be designed to fit into a hydrophobic pocket of the enzyme's active site. The morpholine ring could be positioned to form hydrogen bonds with key amino acid residues, and the carbamate linker would ensure the correct orientation of these two moieties.

The synthesis of such analogs typically involves the modification of the this compound core. For instance, the benzyl group can be introduced via the reaction of morpholine with benzyl chloroformate. Derivatives with substituted benzyl groups can be synthesized by using the appropriately substituted benzyl chloroformate. Further modifications to the morpholine ring can be achieved through various synthetic routes, often starting from different amino alcohol precursors. researchgate.net The resulting library of compounds can then be screened for their ability to inhibit the target enzyme. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. nih.gov

Future Directions and Emerging Research Trends

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical discovery by accelerating the design-build-test-learn cycle. mit.edumdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition, thereby streamlining the discovery of molecules with desired properties. mit.edunih.gov For Benzyl (B1604629) morpholine-4-carboxylate, AI and ML can be leveraged in several key areas.

Predictive models, powered by machine learning algorithms, can screen virtual libraries of compounds derived from the Benzyl morpholine-4-carboxylate scaffold. nih.gov By training on existing data, these models can forecast various properties such as biological activity against specific targets, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicity. This in silico screening allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. For instance, generative models like Generative Pre-trained Transformers (GPT) can be adapted to generate novel molecular structures with specific target profiles, potentially leading to new derivatives of this compound with enhanced therapeutic potential. mdpi.com

Furthermore, AI can optimize synthetic routes. Retrosynthesis prediction tools, which use machine learning to suggest reaction pathways, can propose more efficient, cost-effective, and higher-yielding methods for synthesizing this compound and its analogues. mdpi.com By considering factors like the cost of starting materials and reaction conditions, algorithms can identify optimal synthesis plans. mit.edu This approach moves beyond the traditional, often intuition-driven, process of synthesis design towards a more data-driven methodology. mit.eduyoutube.com

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Property Prediction | Use of ML models to predict biological activity, physicochemical properties (e.g., solubility), and ADME-Tox profiles. nih.gov | Prioritizes the synthesis of derivatives with a higher probability of success in drug discovery programs. |

| De Novo Design | Generative AI models create novel molecular structures based on the this compound scaffold that are optimized for specific targets. mdpi.comnih.gov | Accelerates the discovery of new lead compounds with improved efficacy and specificity. |

| Retrosynthesis Planning | AI algorithms predict optimal and alternative synthetic pathways for the target molecule and its derivatives. mdpi.com | Reduces the time and cost associated with chemical synthesis by identifying more efficient routes. |

| Reaction Outcome Prediction | ML models predict the yield and potential side products of a chemical reaction involving this compound. | Enhances the efficiency of laboratory work by allowing chemists to select the most promising reaction conditions. |

Innovations in Sustainable Synthesis and Catalysis

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. For the synthesis of this compound, these innovations offer pathways to more environmentally friendly and efficient production methods.

A key area of innovation is the development of sustainable catalytic systems. Traditional synthesis methods may rely on stoichiometric reagents or catalysts that are difficult to recover and reuse. Future research could focus on employing heterogeneous catalysts or nanocatalysts that can be easily separated from the reaction mixture and recycled, thereby reducing waste and cost. ijcce.ac.ir For instance, the synthesis of the morpholine (B109124) ring, a core component of the target molecule, is an area ripe for green innovation. Recently, a one- or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive and safer reagents like ethylene (B1197577) sulfate (B86663) has been reported, highlighting a move away from traditional, less efficient methods. chemrxiv.org Applying similar principles to the synthesis of this compound could significantly improve its environmental footprint.

Another emerging trend is the use of mechanochemistry, where mechanical force (e.g., ball milling) is used to drive chemical reactions, often in the absence of bulk solvents. rsc.org This technique can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. Exploring the mechanochemical synthesis of this compound could offer a scalable and sustainable alternative to conventional solution-phase methods.

Table 2: Comparison of Traditional vs. Potential Sustainable Synthesis Approaches for this compound

| Synthesis Aspect | Traditional Approach | Potential Sustainable Innovation |

|---|---|---|

| Solvent Use | Often relies on large volumes of volatile organic solvents. | Utilization of greener solvents (e.g., water, ionic liquids), solvent-free conditions, or mechanochemistry. rsc.org |

| Catalysis | May use stoichiometric reagents or homogeneous catalysts that are difficult to recycle. | Application of reusable heterogeneous catalysts, nanocatalysts, or biocatalysts. ijcce.ac.ir |

| Starting Materials | Typically derived from petrochemical feedstocks. | Exploration of bio-based starting materials for the morpholine and benzyl moieties. |

| Energy Consumption | Often requires prolonged heating or cooling. | Use of energy-efficient methods like microwave irradiation or mechanochemical activation. rsc.org |

| Atom Economy | Reactions may generate significant amounts of by-products. | Designing synthetic routes with higher atom economy, such as cycloaddition or C-H activation pathways. |

Exploration of Unprecedented Reactivity and Functionalization Pathways

While the morpholine and benzyl carboxylate moieties are well-known, emerging research is continually uncovering new ways to functionalize such structures, leading to novel derivatives with unique properties. Future research on this compound will likely focus on exploring these unprecedented reactivity pathways.

One of the most promising areas is the late-stage functionalization of the molecule's core structure through C-H activation. acs.org This strategy allows for the direct modification of C-H bonds, which are ubiquitous in organic molecules but traditionally considered unreactive. Applying C-H functionalization techniques to the benzyl ring or the morpholine scaffold of this compound could provide access to a wide range of new analogues that would be difficult to synthesize using classical methods. For example, rhodium-catalyzed C-H alkylation has been used to modify benzamides, a related functional group, demonstrating the potential for such transformations. acs.org

Another area of exploration is the use of photoredox catalysis to enable novel cycloaddition reactions. acs.org These methods use light to generate highly reactive radical intermediates that can participate in transformations not accessible through traditional thermal chemistry. A photoredox-catalyzed [2σ + 2π] cycloaddition has been developed to create complex bicyclic structures from bicyclobutanes. acs.org Investigating the potential of the morpholine or benzyl components of this compound to participate in such photoredox-mediated reactions could lead to the discovery of entirely new molecular scaffolds. Furthermore, new methods for activating traditionally stable functional groups, such as amides (present in derivatives), are being developed, which could allow for selective transformations under mild conditions. acs.org

Table 3: Potential Novel Functionalization Reactions for this compound

| Reaction Type | Target Site on Molecule | Potential Outcome |

|---|---|---|

| C-H Activation/Functionalization | Aromatic C-H bonds on the benzyl ring or aliphatic C-H bonds on the morpholine ring. acs.org | Direct introduction of new substituents (e.g., alkyl, aryl, halogen) to create novel analogues. |

| Photoredox-Mediated Reactions | The double bonds of the benzyl group or activation of the morpholine ring. acs.org | Access to unique cycloaddition products and complex molecular architectures. |

| Decarboxylative Coupling | The carboxylate group. | Replacement of the entire benzyl carboxylate moiety with other functional groups. |

| Ring-Opening/Rearrangement | The morpholine ring. | Transformation of the heterocyclic core into different nitrogen- and oxygen-containing scaffolds. |

Development of Novel Analytical and Characterization Methodologies

The accurate characterization of chemical compounds and their reaction products is fundamental to chemical research. While standard techniques like NMR and mass spectrometry are routine, the development of more sophisticated and sensitive analytical methodologies offers the potential for a much deeper understanding of this compound and its derivatives.

Hyphenated analytical techniques, which couple the separation power of chromatography with the detection capabilities of multiple spectroscopic methods, are becoming increasingly powerful. For example, a system that combines Liquid Chromatography with Mass Spectrometry and Nuclear Magnetic Resonance (LC-MS-NMR) would allow for the separation, identification, and structural elucidation of components in a complex mixture, such as the products of a functionalization reaction or the metabolites of this compound, in a single run.

High-resolution mass spectrometry (HRMS) is another tool that will play a crucial role. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and to identify unknown compounds with a high degree of confidence. This is particularly valuable when characterizing novel reaction products or identifying metabolites in biological systems. nih.gov

In addition to spectroscopic methods, advanced computational and visualization tools are emerging as important analytical aids. Interactive 3D chemistry animations and modeling software can help researchers visualize the complex three-dimensional structures of molecules like this compound and its derivatives. chemtube3d.com This can provide insights into their conformation, stereochemistry, and potential interactions with biological targets, complementing experimental data and guiding further research.

Table 4: Comparison of Traditional and Advanced Analytical Methodologies for this compound

| Analytical Task | Traditional Methodology | Advanced/Emerging Methodology |

|---|---|---|

| Structural Elucidation | 1D NMR (¹H, ¹³C), Low-Resolution Mass Spectrometry. | 2D/3D NMR experiments, High-Resolution Mass Spectrometry (HRMS), X-ray Crystallography. |

| Mixture Analysis | Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with UV detection. | Hyphenated techniques like LC-MS-NMR, GCxGC-TOFMS. |

| Trace Analysis | Standard GC-MS or LC-MS. | Tandem Mass Spectrometry (MS/MS) with advanced ionization sources for higher sensitivity and specificity. |

| 3D Structure Visualization | 2D drawings, basic molecular modeling software. | Interactive 3D visualization platforms, virtual reality (VR) modeling of molecule-protein interactions. chemtube3d.com |

Q & A

Q. What are the common synthetic routes for benzyl morpholine-4-carboxylate and its derivatives?

this compound derivatives are typically synthesized via esterification or carbamate formation. For example:

- Esterification : Reacting morpholine-4-carboxylic acid with benzyl halides or alcohols under coupling agents (e.g., DCC/DMAP) .

- Protection strategies : tert-Butyl esters (e.g., tert-butyl morpholine-4-carboxylate) are prepared using Boc anhydride to protect the carboxyl group, enabling selective reactivity in subsequent steps .

- Chiral synthesis : Asymmetric synthesis of chiral derivatives (e.g., (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate) employs chiral auxiliaries or enzymatic resolution .

Q. How is crystallographic data analyzed for structural confirmation of this compound derivatives?

X-ray diffraction (XRD) paired with SHELX software (e.g., SHELXL for refinement) is standard for structural elucidation. Key steps include:

Q. What analytical techniques are recommended for assessing the purity of this compound in research settings?

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) for quantifying impurities (>97% purity thresholds) .

- NMR spectroscopy : Integration of proton signals (e.g., benzyl protons at δ 7.2–7.4 ppm) to verify stoichiometry and detect residual solvents .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₅NO₃: 222.1125) .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis yield of this compound under catalytic conditions?

- Uniform experimental design (UED) : Vary reaction time, catalyst loading, and molar ratios systematically. For example, ammonium cerium phosphate/H₂SO₄ catalytic systems optimize benzyl acetate synthesis (a related ester) by maximizing conversion yields .

- Kinetic modeling : Fit time-course data (e.g., benzyl alcohol conversion) to pseudo-first-order or Michaelis-Menten models for enzyme-catalyzed reactions .

Q. How can researchers resolve contradictions in reaction efficiency when using different catalytic systems (e.g., acid vs. enzymatic)?

- Mechanistic studies : Compare activation energies (via Arrhenius plots) or intermediate trapping (e.g., NMR monitoring) to identify rate-limiting steps.

- Catalyst characterization : Use XRD or FTIR to assess structural stability of heterogeneous catalysts (e.g., ammonium cerium phosphate ) versus enzyme denaturation in aqueous/organic biphasic systems .

Q. How is stereochemical control achieved in the synthesis of chiral morpholine carboxylate derivatives?

Q. What computational methods support the prediction of this compound's reactivity in novel synthetic pathways?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with enzymatic active sites (e.g., lipases for ester hydrolysis ).

- Retrosynthetic analysis : Use software (e.g., Chematica) to propose viable routes from commercial building blocks .

Data Contradiction Analysis Example

Scenario : Conflicting reports on catalytic efficiency of acid vs. enzymatic systems for ester synthesis.

- Resolution :

- Compare reaction conditions: Acid catalysts (e.g., H₂SO₄) require anhydrous conditions but achieve faster kinetics, while enzymes (e.g., lipases) operate in milder pH/temperature ranges but may suffer substrate inhibition .

- Validate via crossover experiments (e.g., test enzymatic activity in acidic media).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.